4-(Methylthio)butanol, CAS 20582-85-8, is a linear alcohol containing a methylthioether group. It is principally recognized as a flavoring agent that imparts savory, alliaceous, and cooked potato-like notes to food products. Beyond its direct use in flavor formulations, its chemical structure makes it a valuable and more stable precursor for generating other volatile sulfur compounds, such as methional, during food processing or chemical synthesis. Its procurement is often driven by applications requiring a specific, reproducible savory profile or a process-stable intermediate for more reactive sulfur-containing targets.
Substituting 4-(Methylthio)butanol is often impractical due to its unique combination of organoleptic properties and precursor suitability. Close structural analogs, such as the shorter-chain 3-(methylthio)propanol (methionol), possess distinct aroma profiles and different flavor thresholds, making them non-interchangeable in precisely formulated savory systems. Furthermore, using the corresponding aldehyde, methional, directly in a process is challenging due to its higher reactivity and lower stability. The alcohol form provides superior handling characteristics and allows for controlled, in-situ generation of the desired potent aldehyde flavor, a critical process advantage in food manufacturing and chemical synthesis that direct substitution cannot replicate.
In multi-step chemical syntheses, such as the industrial production of methionine, intermediates derived from 3-methylthiopropanal (MMP) are common. However, the alcohol 4-(methylthio)butanol serves as a precursor to related stable intermediates like 2-hydroxy-4-(methylthio)butyronitrile. Patents for methionine synthesis often start with MMP, which is then converted to a more stable cyanohydrin intermediate. Procuring the alcohol form allows for its conversion to the aldehyde or other derivatives under controlled conditions, avoiding the direct handling of the more reactive MMP in initial process stages.
| Evidence Dimension | Chemical Stability & Handling |
| Target Compound Data | Serves as a stable precursor that can be converted to reactive aldehydes or nitriles as needed within a process. |
| Comparator Or Baseline | Direct use of 3-methylthiopropanal (Methional), which is more volatile and reactive. |
| Quantified Difference | Not directly quantified in a head-to-head study, but implied by multi-step synthesis patents that generate stable intermediates from reactive aldehydes. |
| Conditions | Industrial synthesis of methionine and related compounds. |
For process-driven procurement, using the more stable alcohol precursor can improve safety, handling, and reaction control compared to starting with the more volatile aldehyde.
While both are sulfurous alcohols, the one-carbon difference between 4-(methylthio)butanol and its common substitute, 3-(methylthio)propanol, results in distinct flavor and aroma characteristics critical for formulation. 4-(Methylthio)butanol is specifically described as having a 'cabbage,' 'garlic,' 'sulfurous,' and 'potato' odor profile. In contrast, 3-(methylthio)propanol (methionol) is more generally associated with cheese, wine, and roasted coffee notes. This structural specificity makes simple substitution unfeasible for applications requiring the precise 'cooked potato' character of 4-(methylthio)butanol.
| Evidence Dimension | Odor Descriptor |
| Target Compound Data | Cabbage, garlic, sulfurous, potato, green vegetable. |
| Comparator Or Baseline | 3-(Methylthio)propanol (Methionol): Associated with wine, cheese, roasted coffee. |
| Quantified Difference | Qualitative difference in primary sensory descriptors. |
| Conditions | Organoleptic evaluation in propylene glycol or as described in food systems. |
Procurement for flavor applications is driven by specific sensory profiles; the unique 'potato' note of this compound cannot be replicated by its shorter-chain analog.
Research into the bioactive compounds of Raphanus sativus (radish) seeds has identified a class of 4-methylthio-butanyl derivatives with demonstrated anti-inflammatory and antiproliferative activities. One study isolated several such compounds and reported IC50 values against the HCT-15 (colon cancer) cell line in the range of 8.49–23.97 μM. The 4-(methylthio)butyl carbon skeleton is the essential, non-interchangeable backbone for these specific bioactive molecules. Substitution with a shorter or longer chain analog would result in a completely different molecular entity, failing to replicate the reported biological activity.
| Evidence Dimension | Bioactivity (Antiproliferative) |
| Target Compound Data | Derivatives show IC50 values of 8.49–23.97 μM against HCT-15 cell line. |
| Comparator Or Baseline | Shorter-chain (C3) or longer-chain (C5) analogs, which would not be the same bioactive compounds. |
| Quantified Difference | The specific 4-carbon chain with a terminal methylthio group is structurally required for the reported bioactivity. |
| Conditions | In vitro evaluation against human tumor cell lines. |
For researchers in natural product synthesis or pharmacology studying these specific derivatives, this exact compound is the required, non-substitutable starting material or structural model.
For flavorists developing savory food products like soups, sauces, and processed meats, this compound is the correct choice when a specific 'cooked potato' or 'sulfurous vegetable' note is required. Its distinct organoleptic profile is not accurately replicated by close analogs like 3-(methylthio)propanol, making it essential for high-fidelity flavor matching.
In food manufacturing processes where the potent but unstable flavor of methional is desired, using 4-(methylthio)butanol as a more stable precursor is a superior process choice. Its greater stability allows for easier handling, dosing, and storage, releasing the target aldehyde under controlled process conditions (e.g., heating), which improves reproducibility and operational safety.
For medicinal chemists and pharmacologists synthesizing or studying the specific 4-methylthio-butanyl derivatives found in radish seeds, this compound is a non-negotiable building block. The reported anti-inflammatory and antitumor activities are tied to this exact carbon skeleton, making substitution with other analogs scientifically invalid for this research goal.
Irritant